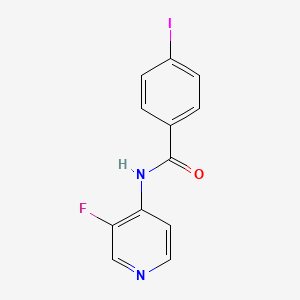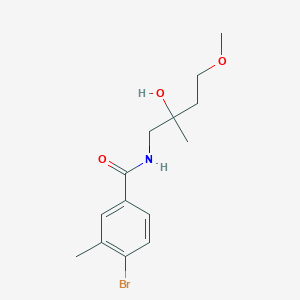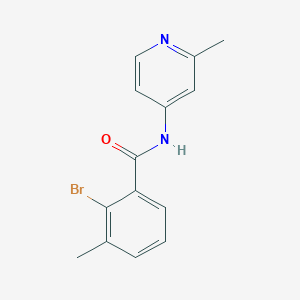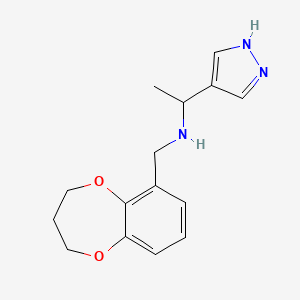![molecular formula C13H16FNO3 B6630056 (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6630056.png)
(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone, also known as FMPHM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. FMPHM is a pyrrolidine-based compound that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and is involved in the production of inflammatory mediators that promote tumor growth.
Biochemical and Physiological Effects:
(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activity. In addition to its potential applications in the treatment of cancer, (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
実験室実験の利点と制限
One of the main advantages of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is its low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are a number of future directions for research on (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone, including the development of new drugs for the treatment of cancer and other diseases, the investigation of its potential use as an anti-inflammatory agent, and the exploration of its mechanism of action. Other potential areas of research include the synthesis of new derivatives of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone with improved solubility and bioavailability, and the study of its potential interactions with other drugs and compounds. Overall, the potential applications of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone in medicine and pharmacology make it an exciting area of research with many promising avenues for future exploration.
合成法
The synthesis of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone involves the reaction of 2-fluoro-4-methoxybenzaldehyde with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone. This synthesis method has been reported in a number of scientific journals and has been shown to be effective in producing high yields of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone.
科学的研究の応用
(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has been the subject of numerous scientific studies due to its potential applications in the fields of medicine and pharmacology. One of the most promising areas of research for (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is in the development of new drugs for the treatment of cancer. Studies have shown that (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone exhibits significant antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer drugs.
特性
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-18-10-2-3-11(12(14)6-10)13(17)15-5-4-9(7-15)8-16/h2-3,6,9,16H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNCDVYBRSCPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6630004.png)


![4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6630012.png)
![2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6630015.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B6630023.png)
![3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol](/img/structure/B6630033.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine](/img/structure/B6630041.png)
![2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole](/img/structure/B6630050.png)
![4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B6630054.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6630055.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide](/img/structure/B6630069.png)